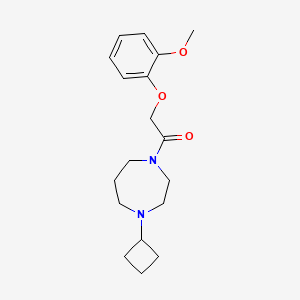

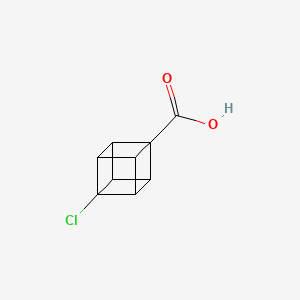

4-Chlorocubane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom . They are a critical part of many biological processes and industrial applications.

Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The carboxyl group in carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This structure allows carboxylic acids to act as both hydrogen-bond donors and acceptors, leading to their unique physical and chemical properties .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and decarboxylation. They can also participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds. They are generally soluble in water and many organic solvents .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

Research on 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces demonstrates the importance of carboxylic acid groups in electrochemical applications, highlighting how such groups can be protonated or deprotonated under certain conditions. This could imply potential electrochemical sensor or switch applications for compounds like 4-Chlorocubane-1-carboxylic acid (Rosendahl & Burgess, 2008).

Environmental Degradation

Studies on the electrochemical degradation of organic compounds, such as 4-chloroguaiacol, in wastewater treatment suggest that carboxylic acid derivatives could play a role in the breakdown of pollutants, offering a pathway to environmentally friendly degradation methods for persistent organic pollutants (Samet et al., 2006).

Molecular Interactions

Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acid sites points to the potential of carboxylic acid-containing compounds in molecular recognition and binding applications, which could be relevant for drug delivery systems or biotechnological tools (Zimmerman, Wu, & Zeng, 1991).

Advanced Oxidation Processes

The degradation of the herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods underlines the potential of carboxylic acid derivatives in advanced oxidation processes for the removal of environmental pollutants, suggesting similar applications for 4-Chlorocubane-1-carboxylic acid in environmental remediation (Boye, Dieng, & Brillas, 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chlorocubane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGGYQLCQAJNEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorocubane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)